

Application Notes and Protocols for Nifekalantd4 in Ventricular Tachyarrhythmias Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nifekalant, a potent Class III antiarrhythmic agent, with a focus on the utility of its deuterated form, **Nifekalant-d4**, in preclinical and clinical research of ventricular tachyarrhythmias. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

Nifekalant hydrochloride (MS-551) is a Class III antiarrhythmic drug primarily utilized in Japan for the treatment of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).[1][2] As a pure potassium channel blocker, Nifekalant offers a distinct electrophysiological profile with minimal effects on other ion channels, which can reduce certain side effects associated with other antiarrhythmic agents.[3] **Nifekalant-d4**, a deuterated isotopologue of Nifekalant, serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based quantitative assays for pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to Nifekalant but has a higher molecular weight, allowing for its distinct detection.

Mechanism of Action



Nifekalant exerts its antiarrhythmic effect by primarily blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4] This inhibition slows the efflux of potassium ions during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of myocardial cells.[3][4] By extending the refractory period, Nifekalant helps to suppress the reentrant circuits that underlie many ventricular tachyarrhythmias.[3] It has also been shown to block other potassium currents, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[1]

Signaling Pathway Diagram



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Caption: Mechanism of action of Nifekalant in cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Nifekalant.

Table 1: Pharmacokinetic Parameters of Nifekalant



Parameter	Value	Species	Administration	Reference
Half-life (t1/2)	1.5-2.1 hours	Human	Intravenous	[1]
Volume of Distribution (Vd)	0.14 L/kg	Human	Intravenous	[1]
Urinary Excretion (unchanged)	~30%	Human	Intravenous	[1]
Cmax (0.3 mg/kg)	230.95 ± 54.02 ng/mL	Human	Intravenous	[5]
Cmax (0.4 mg/kg)	358.62 ± 73.95 ng/mL	Human	Intravenous	[5]
AUC0-5 (0.3 mg/kg)	193.53 ± 45.19 ng·h/mL	Human	Intravenous	[5]
AUC0-∞ (0.4 mg/kg)	285.61 ± 46.57 ng·h/mL	Human	Intravenous	[5]
IC50 (hERG channels)	7.9 μΜ	Xenopus oocytes	In vitro	[6]

Table 2: Clinical Efficacy of Nifekalant in Ventricular Tachyarrhythmias



Patient Population	Dosage	Efficacy Endpoint	Success Rate	Reference
Acute Coronary Syndrome (ACS) with refractory VT/VF	0.19 ± 0.14 mg/kg/h (continuous infusion)	VT/VF control	75% (12/16 patients)	[7]
Chronic Structural Heart Disease with refractory VT/VF	0.19 ± 0.14 mg/kg/h (continuous infusion)	VT/VF control	64% (9/14 patients)	[7]
ACS with sustained VT/VF	0.2 mg/kg bolus, then 0.2 mg/kg/h infusion	VT/VF inhibition	83% (34/41 patients)	[8]
Refractory VT/VF (post-marketing study)	Not specified	Attack termination	48.4% (45/93 patients)	
Refractory VT/VF (post-marketing study)	Not specified	Prevention of recurrence	60.6% (60/99 patients)	-
Shock-resistant VF/pulseless VT (meta-analysis)	Not specified	Improved short- term survival	Odds Ratio: 3.23	[9]
Shock-resistant VF/pulseless VT (meta-analysis)	Not specified	Improved long- term survival	Odds Ratio: 1.88	[9]

Table 3: Adverse Effects of Nifekalant



Adverse Effect	Incidence	Study Population	Reference
Torsades de Pointes (TdP)	17% (5/30 patients)	ACS and Chronic Structural Heart Disease	
Torsades de Pointes (TdP)	2% (1/41 patients)	ACS	[8]
Excessive QTc Prolongation	5.8% (11/191 patients)	Refractory VT/VF	
Torsades de Pointes (TdP)	1.6% (3/191 patients)	Refractory VT/VF	_

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Nifekalant in Healthy Volunteers Using Nifekalant-d4 as an Internal Standard

Objective: To determine the pharmacokinetic profile of intravenously administered Nifekalant in healthy human subjects.

Materials:

- Nifekalant Hydrochloride for injection
- Nifekalant-d4 (as internal standard, IS)
- HPLC system with a C18 column
- Mass spectrometer
- Human plasma
- Reagents for sample preparation (e.g., methanol, acetonitrile, ethyl acetate, hydrochloric acid)



Procedure:

- Subject Recruitment and Dosing:
 - Recruit healthy volunteers after obtaining informed consent.
 - Administer a single intravenous dose of Nifekalant Hydrochloride (e.g., 0.3 mg/kg) over 5 minutes.

Blood Sampling:

- Collect venous blood samples into heparinized tubes at predefined time points (e.g., predose, and 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 5, 6, 7 hours post-dose).[5]
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
- Sample Preparation:
 - To 0.5 mL of plasma, add a known concentration of Nifekalant-d4 solution as the internal standard.
 - Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate),
 vortexing, and centrifuging.[5]
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
 [5]

LC-MS/MS Analysis:

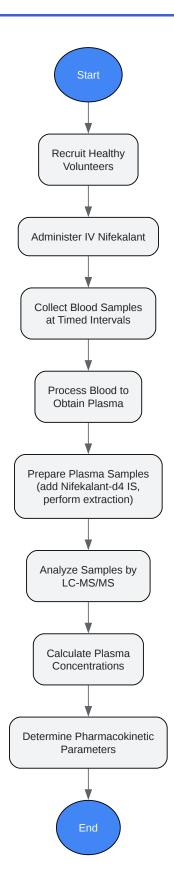
- Inject the prepared sample into an HPLC system coupled with a mass spectrometer.
- Use a C18 column and a suitable mobile phase (e.g., a mixture of ammonium acetate, methanol, and acetonitrile) for chromatographic separation.
- Monitor the specific mass transitions for both Nifekalant and Nifekalant-d4.
- Data Analysis:



- Construct a calibration curve by plotting the peak area ratio of Nifekalant to Nifekalant-d4
 against the concentration of Nifekalant standards.
- Calculate the plasma concentrations of Nifekalant in the study samples.
- Determine pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Experimental Workflow for Pharmacokinetic Study





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Caption: Workflow for a Nifekalant pharmacokinetic study.



Protocol 2: Evaluation of Nifekalant Efficacy in a Canine Model of Ventricular Tachycardia

Objective: To assess the efficacy of Nifekalant in terminating induced ventricular tachycardia in a large animal model.

Materials:

- Nifekalant Hydrochloride for injection
- Anesthetized dogs
- Programmed electrical stimulation equipment
- Multi-channel ECG recording system
- Intravenous catheters

Procedure:

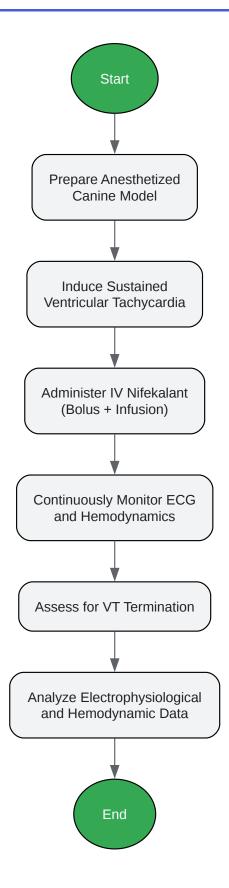
- · Animal Preparation:
 - Anesthetize the dogs and ensure proper ventilation.
 - Introduce electrode catheters into the heart via femoral veins for pacing and recording intracardiac electrograms.
- Induction of VT:
 - Induce sustained ventricular tachycardia using a programmed electrical stimulation protocol (e.g., burst pacing or extrastimulus testing).
- Drug Administration:
 - Once sustained VT is established, administer an intravenous bolus of Nifekalant (e.g., 0.2 mg/kg).
 - Follow with a continuous infusion of Nifekalant (e.g., 0.2 mg/kg/h).



- Monitoring and Data Collection:
 - Continuously monitor surface ECG and intracardiac electrograms.
 - Record the time to termination of VT after drug administration.
 - Measure changes in heart rate, blood pressure, and ECG intervals (QT, QTc).
- Data Analysis:
 - Determine the percentage of animals in which VT was successfully terminated.
 - Analyze the electrophysiological changes induced by Nifekalant.

Experimental Workflow for Efficacy Study





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Caption: Workflow for a preclinical efficacy study of Nifekalant.



Conclusion

Nifekalant is an effective antiarrhythmic agent for the management of life-threatening ventricular tachyarrhythmias.[1][2] Its targeted mechanism of action on potassium channels provides a valuable therapeutic option. The use of **Nifekalant-d4** is critical for the accurate quantification of the drug in biological matrices, enabling robust pharmacokinetic and bioequivalence studies that are essential for drug development and regulatory approval. The protocols and data presented herein provide a framework for researchers and scientists working with Nifekalant and its deuterated analogue. Careful monitoring of the QT interval is necessary during Nifekalant administration due to the risk of proarrhythmia.[1] Further clinical studies are warranted to fully establish its role in emergency cardiac care.[1]

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